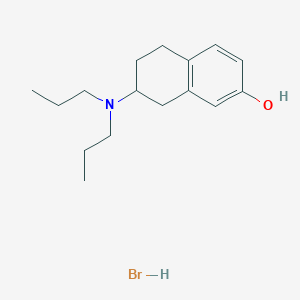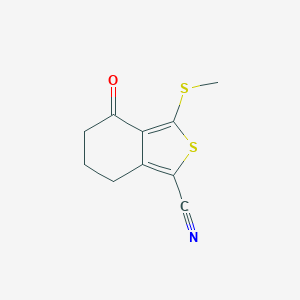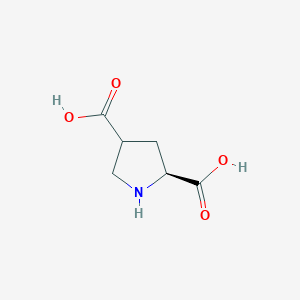![molecular formula C10H8O2 B064291 Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxaldehyde(9ci) CAS No. 163332-89-6](/img/structure/B64291.png)
Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxaldehyde(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentacyclo[42002,503,804,7]octane-1,4-dicarboxaldehyde is a highly structured and unique organic compound It is characterized by its rigid, cage-like structure, which is derived from the cubane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxaldehyde typically involves the O-alkylation of 1,4-cubanedicarboxylic acid with corresponding monoalkyl sulfates . This method has been shown to produce high yields of the desired compound. The reaction conditions often include the use of strong bases and solvents that can facilitate the alkylation process.
Industrial Production Methods
While specific industrial production methods for pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxaldehyde are not well-documented, the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for scalability, ensuring the availability of raw materials, and implementing purification processes to achieve the desired product purity.
Chemical Reactions Analysis
Types of Reactions
Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be employed for substitution reactions.
Major Products
Oxidation: Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxylic acid.
Reduction: Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dimethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxaldehyde has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying strained ring systems.
Biology: Its derivatives are investigated for potential biological activity and as probes for studying biochemical pathways.
Medicine: Research is ongoing to explore its potential as a scaffold for drug development, particularly in designing molecules with specific geometric constraints.
Mechanism of Action
The mechanism by which pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxaldehyde exerts its effects is largely dependent on its chemical reactivity and interaction with other molecules. The rigid, cage-like structure influences its reactivity, making it a useful scaffold in molecular design. The aldehyde groups can form covalent bonds with nucleophiles, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Cubane: The parent compound of the cubane family, known for its highly strained structure.
Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxylic acid: The oxidized form of the dicarboxaldehyde.
Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dimethanol: The reduced form of the dicarboxaldehyde.
Uniqueness
Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxaldehyde is unique due to its dual aldehyde functionality combined with the rigid cubane framework. This combination of features makes it a versatile compound for various chemical reactions and applications, distinguishing it from other cubane derivatives.
Properties
CAS No. |
163332-89-6 |
|---|---|
Molecular Formula |
C10H8O2 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
cubane-1,4-dicarbaldehyde |
InChI |
InChI=1S/C10H8O2/c11-1-9-3-6-4(9)8-5(9)7(3)10(6,8)2-12/h1-8H |
InChI Key |
OHFPNYRQNMMOGT-UHFFFAOYSA-N |
SMILES |
C(=O)C12C3C4C1C5C2C3C45C=O |
Canonical SMILES |
C(=O)C12C3C4C1C5C2C3C45C=O |
Synonyms |
Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxaldehyde (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(Phenylsulfonyl)ethyl]thio}ethanohydrazide](/img/structure/B64210.png)
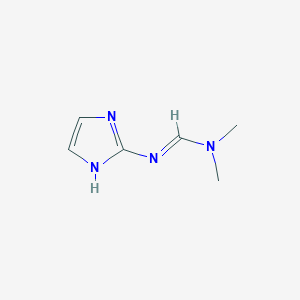
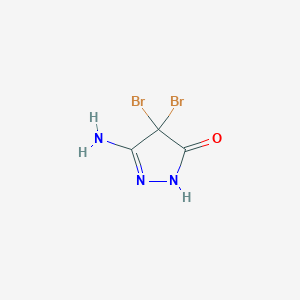
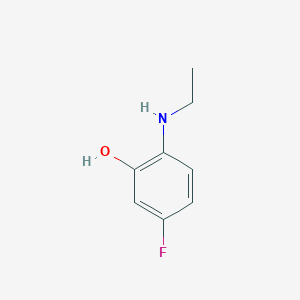
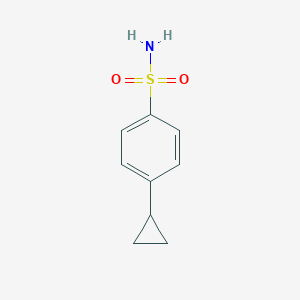
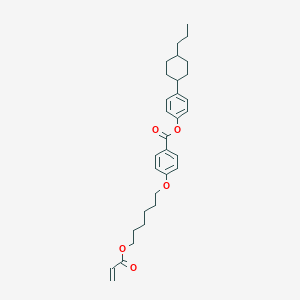
![Methyl 2-[(2S)-piperidin-2-yl]acetate](/img/structure/B64225.png)
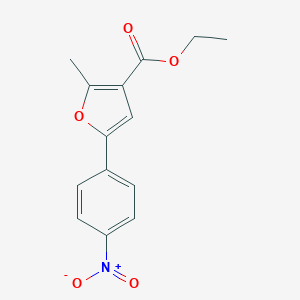
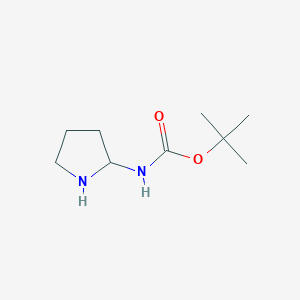
![[2-(Pyridin-2-yl)ethyl]thiourea](/img/structure/B64230.png)
![4-Chloro-2-methylpyrido[2,3-d]pyrimidine](/img/structure/B64233.png)
